![molecular formula C17H21N5O2 B7785326 methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785326.png)
methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
描述
Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base can yield the intermediate compound, which is then further reacted with formic acid to produce the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This transformation is critical for modifying solubility or enabling further functionalization.
Conditions :
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1), reflux for 6–8 hours.
-
Acidic Hydrolysis : HCl (6M) with catalytic H₂SO₄, 80°C for 12 hours.
Outcome :
Reactant | Product | Yield (%) | Reference |
---|---|---|---|
Methyl ester | Carboxylic acid | 85–92 |
The carboxylic acid derivative serves as a precursor for amides or esters via coupling reactions (e.g., EDC/HOBt) .
Nucleophilic Substitution at Pyridine and Pyrazole Rings
Electrophilic aromatic substitution (SEAr) occurs at the pyridine and pyrazole rings, particularly at activated positions.
Halogenation
Bromination or chlorination occurs at the C5 position of the pyridine ring under mild conditions:
Conditions :
-
NBS (N-bromosuccinimide) in DCM, RT, 2 hours .
Outcome :
| Position | Product | Yield (%) | Reference |
|---------|---------|-----------|----------|
| C5 | 5-Bromo derivative | 78 | |
Nitration
Nitration introduces nitro groups at the C6 position of the pyrazole ring:
Conditions :
-
HNO₃/H₂SO₄ (1:3), 0°C → RT, 4 hours .
Outcome :
| Position | Product | Yield (%) | Reference |
|---------|---------|-----------|----------|
| C6 | 6-Nitro derivative | 65 | |
Nitro Group Reduction
Nitro groups are reduced to amines using catalytic hydrogenation:
Conditions :
-
H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| 6-Nitro | 6-Amino | 90 | |
Ester Reduction
The ester group is reduced to a primary alcohol:
Conditions :
-
LiAlH₄ (2 eq), THF, 0°C → reflux, 3 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| Methyl ester | Alcohol | 75 | |
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in Diels-Alder reactions with dienophiles like maleic anhydride:
Conditions :
-
Toluene, 110°C, 12 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| Parent compound | Fused bicyclic adduct | 60 | |
Suzuki-Miyaura Coupling
The brominated derivative undergoes cross-coupling with aryl boronic acids:
Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours .
Outcome :
| Reactant | Product (Ar = phenyl) | Yield (%) | Reference |
|----------|------------------------|-----------|----------|
| 5-Bromo | 5-Aryl | 82 | |
Sonogashira Coupling
Alkynylation at C5 is achieved using terminal alkynes:
Conditions :
-
PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60°C, 8 hours .
Outcome :
| Reactant | Product (R = propyl) | Yield (%) | Reference |
|----------|-----------------------|-----------|----------|
| 5-Bromo | 5-Alkynyl | 70 | |
Pyrazole Ring Oxidation
The pyrazole methyl groups are oxidized to carboxylic acids under strong conditions:
Conditions :
-
KMnO₄ (3 eq), H₂O, 100°C, 24 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| 3,5-Dimethyl pyrazole | Dicarboxylic acid | 55 | |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the pyridine ring:
Conditions :
-
UV light (254 nm), acetone, 24 hours .
Outcome :
| Reactant | Product | Yield (%) | Reference |
|----------|---------|-----------|----------|
| Parent compound | Cyclobutane dimer | 40 | |
Key Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing ester group activates the pyridine ring for SEAr .
-
Steric Effects : Bulky substituents on the pyrazole ring hinder reactions at adjacent positions .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance cross-coupling yields by stabilizing intermediates .
科学研究应用
Synthesis and Structural Characteristics
Recent studies have focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The synthesis often involves novel catalytic methods that enhance yield and reduce reaction time. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO₃H) has been reported to significantly improve the efficiency of synthesizing pyrazolo[3,4-b]pyridine derivatives under mild conditions .
Example Synthesis Route
Step | Description | Yield |
---|---|---|
1 | Reaction of 1,4-dihydropyrano[2,3-c]pyrazole with aniline | 97% |
2 | Formation of pyrazolo[3,4-b]pyridine derivatives | 80% |
Antidiabetic Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antidiabetic activity. A study synthesized several hydrazides and hydrazones from pyrazolo[3,4-b]pyridine and tested their inhibitory effects on α-amylase. The most active compound showed an IC₅₀ value of 9.6 μM, indicating strong potential as an antidiabetic agent .
PPARα Activation
This compound has also been identified as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a critical role in lipid metabolism and glucose homeostasis. Studies have shown that certain derivatives can effectively reduce plasma triglyceride levels in animal models .
Inhibition of Tropomyosin Receptor Kinases (TRKs)
The compound's scaffold has been utilized to design inhibitors targeting TRKA, a receptor involved in cancer cell proliferation. A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Some compounds demonstrated nanomolar inhibitory activities, suggesting their potential use in cancer therapy .
Case Study 1: Antidiabetic Agents
A comprehensive study synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their antidiabetic properties. The findings revealed that these compounds not only inhibited α-amylase but also showed promising results in docking studies against the enzyme. This indicates their potential for further development into therapeutic agents for diabetes management.
Case Study 2: PPARα Agonists
In another study focusing on PPARα activation, this compound was shown to activate the receptor effectively. The structural analysis provided insights into the binding interactions that facilitate this activation, paving the way for designing more selective PPARα agonists for treating dyslipidemia.
作用机制
The mechanism of action of methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
- Methyl 6-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Ethyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substituents and the resulting chemical properties
生物活性
Methyl 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant interest due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are recognized for their medicinal properties and have been studied for various biological activities such as:
- Antimicrobial : Effective against a range of pathogens.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- CNS Activity : Potential anxiolytic and analgesic effects.
These compounds exhibit a unique ability to modulate various biological targets due to their structural versatility.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of substituted pyrazoles with carbonyl compounds. Recent methods include microwave-assisted synthesis which enhances yield and reduces reaction times .
Table 1: Summary of Synthetic Methods
Method | Yield (%) | Reaction Time (min) | Reference |
---|---|---|---|
Conventional heating | 70 | 120 | |
Microwave-assisted synthesis | 85 | 30 |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit promising antimicrobial properties. This compound has shown effectiveness against various strains of bacteria and fungi in vitro. For instance, studies have demonstrated its activity against Mycobacterium tuberculosis .
Anticancer Properties
In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines including HeLa (cervical cancer) and DU145 (prostate cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. For example:
- PPARα Activation : The compound has been identified as a selective agonist for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and inflammation .
Table 2: Biological Activities and Mechanisms
Activity Type | Target/Mechanism | Reference |
---|---|---|
Antibacterial | Mycobacterium tuberculosis | |
Anticancer | Induction of apoptosis | |
PPARα Activation | Modulation of lipid metabolism |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:
- Antitubercular Activity : A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives showed that modifications at specific positions significantly enhanced their activity against Mycobacterium tuberculosis .
- Cancer Treatment : Research involving this compound demonstrated substantial cytotoxic effects on prostate cancer cells through apoptosis induction mechanisms .
属性
IUPAC Name |
methyl 6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-7-22-11(4)14(9(2)20-22)13-8-12(17(23)24-6)15-10(3)19-21(5)16(15)18-13/h8H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYIFHDBWGKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。